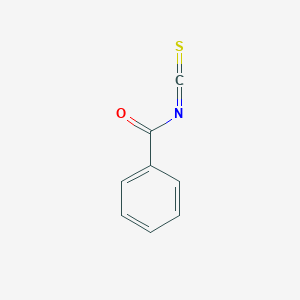

Benzoyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEKAXYCDKETEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201257 | |

| Record name | Benzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-55-8 | |

| Record name | Benzoyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8J7Q32B86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Benzoyl Isothiocyanate

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of benzoyl isothiocyanate, tailored for researchers, scientists, and professionals in drug development.

Core Structure and Chemical Properties

This compound (C₈H₅NOS) is a versatile organic compound with a molecular weight of approximately 163.20 g/mol .[1][2][3][4][5] Its structure features a benzoyl group (a benzene ring attached to a carbonyl group) linked to an isothiocyanate functional group (-N=C=S).[2] This unique combination of a planar, aromatic ring and a reactive, linear isothiocyanate moiety makes it a valuable intermediate in a variety of chemical syntheses. The compound typically appears as a yellow to orange liquid.[3][6]

The isothiocyanate group is characterized by a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to a sulfur atom. This arrangement makes the central carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the basis for many of its synthetic applications.[7] The presence of the benzoyl group influences the reactivity of the isothiocyanate, and the entire molecule serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][6][8]

The structure of this compound can be confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy. The key vibrational frequencies observed in the FTIR spectrum correspond to the characteristic functional groups present in the molecule.[6]

Quantitative Data Summary

The following table summarizes the key quantitative physical and spectroscopic data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₅NOS | [4][6] |

| Molecular Weight | 163.20 g/mol | [1][2][3] |

| Boiling Point | 128-131 °C at 15 mmHg | [2][3][8] |

| Density | 1.214 g/mL at 25 °C | [2][3][8] |

| Refractive Index (n20/D) | 1.6354 | [2][8] |

| FTIR Spectral Data | ||

| C-H stretch (aromatic) | ~3065 cm⁻¹ | [6] |

| C=O stretch (carbonyl) | ~1696 cm⁻¹ | [6] |

| C=N bend (isothiocyanate) | ~1592 cm⁻¹ | [6] |

| C-N stretch | ~1274 cm⁻¹ | [6] |

| C=S stretch (isothiocyanate) | ~1173 cm⁻¹ | [6] |

Experimental Protocols

A common and efficient method for the synthesis of this compound involves the reaction of benzoyl chloride with a thiocyanate salt.

Method 1: Aqueous Synthesis with Catalyst [6]

-

Materials: Benzoyl chloride, sodium thiocyanate, combination catalyst DP, water.

-

Procedure:

-

In a four-neck flask, dissolve sodium thiocyanate in water.

-

Add the combination catalyst DP to the solution.

-

Under controlled temperature and reflux conditions, slowly add benzoyl chloride to the flask.

-

Allow the reaction between benzoyl chloride and sodium thiocyanate to proceed to form this compound.

-

Upon completion of the reaction, let the mixture settle.

-

Discard the aqueous phase to isolate the crude this compound.

-

Product purity and yield can be determined using gas chromatography.

-

Method 2: Acetone Solvent Synthesis [9]

-

Materials: Benzoyl chloride, ammonium thiocyanate, dry acetone.

-

Procedure:

-

Dissolve 160 g (2 moles) of ammonium thiocyanate in 1000 ml of dry acetone in a reaction vessel.

-

With vigorous stirring, add 280 g (2 moles) of benzoyl chloride over approximately 1 hour. The reaction is exothermic, and a white precipitate of ammonium chloride will form.

-

After the addition of benzoyl chloride is complete, reflux the mixture for a period.

-

Cool the mixture and filter the ammonium chloride precipitate by suction.

-

Wash the precipitate with 200 ml of acetone. The filtrate contains the this compound in acetone.

-

For high-purity this compound, distillation over a small amount of phosphorus pentoxide (P₂O₅) can be performed. The distillate will crystallize in prisms.[8]

Molecular Structure and Workflow Visualization

The following diagrams illustrate the chemical structure of this compound and a typical synthesis workflow.

Caption: Chemical structure of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound 98 532-55-8 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H5NOS | CID 68284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 532-55-8 [chemicalbook.com]

- 9. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Benzoyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl isothiocyanate (C₈H₅NOS) is a highly reactive organic compound that serves as a versatile building block in synthetic chemistry. Characterized by the presence of both a benzoyl group and an isothiocyanate functional group, it exhibits a unique reactivity profile, particularly towards nucleophiles. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds and thiourea derivatives. Detailed experimental protocols for key reactions are provided, and while direct research on the biological signaling pathways of this compound is limited, the well-documented pathways of the related compound, benzyl isothiocyanate, are presented for contextual understanding.

Chemical and Physical Properties

This compound is a yellow to orange-brown liquid with a pungent odor. It is sensitive to moisture and lachrymatory.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₈H₅NOS | [2][3] |

| Molecular Weight | 163.20 g/mol | [2][4] |

| CAS Number | 532-55-8 | [2][3] |

| Appearance | Clear yellow to orange-brown liquid | [1][5] |

| Melting Point | 128 °C | [1][2][5] |

| Boiling Point | 128-131 °C at 15 mmHg | [1][5][6] |

| Density | 1.214 g/mL at 25 °C | [1][5][6] |

| Refractive Index (n20/D) | 1.6354 | [1][5][6] |

| Solubility | Soluble in chloroform and acetone. Insoluble in water. | [1][5][7] |

| Storage Temperature | 2-8°C | [1][5][6] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the isothiocyanate group (-N=C=S), which is susceptible to attack by a wide range of nucleophiles. The adjacent electron-withdrawing benzoyl group further enhances this reactivity.

Reactions with Nucleophiles: Synthesis of Thioureas and Related Compounds

A primary application of this compound is its reaction with primary and secondary amines to form N-benzoyl-N'-substituted thioureas. This reaction is typically rapid and proceeds in high yield.

Similarly, it reacts with hydrazines to produce thiosemicarbazide derivatives, which are valuable precursors for various heterocyclic systems.[4]

Synthesis of Heterocyclic Compounds

This compound is a key starting material for the synthesis of a diverse array of heterocyclic compounds, which are of significant interest in medicinal chemistry.

-

Thiazoles and Thiazolidinones: The thiourea derivatives formed from the reaction of this compound with amines can undergo cyclization reactions to yield thiazole and thiazolidinone scaffolds.[8][9]

-

Triazoles: Reaction with hydrazine derivatives provides a straightforward route to 1,2,4-triazole compounds.[4]

-

Other Heterocycles: It also participates in cycloaddition reactions, such as [3+3] cycloadditions, to form six-membered heterocyclic rings.[10]

Biological Activity and Signaling Pathways

While this compound is a crucial intermediate in the synthesis of compounds with potential biological activity, direct studies on its own effects on cellular signaling pathways are not extensively documented in the scientific literature.[11] However, the structurally related compound, benzyl isothiocyanate (BITC) , has been the subject of numerous studies and has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

Disclaimer: The following signaling pathway diagrams illustrate the known effects of benzyl isothiocyanate (BITC) . Due to structural differences, these pathways may not be representative of the biological activity of this compound. Further research is required to elucidate the specific biological effects of this compound.

MAPK/NF-κB Signaling Pathway (Modulated by Benzyl Isothiocyanate)

Benzyl isothiocyanate has been shown to inhibit inflammatory responses by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Caption: Benzyl Isothiocyanate (BITC) inhibition of the MAPK/NF-κB pathway.

PI3K/AKT/FOXO Signaling Pathway (Modulated by Benzyl Isothiocyanate)

In the context of cancer, benzyl isothiocyanate has been demonstrated to suppress tumor growth by inhibiting the PI3K/AKT/FOXO signaling pathway, leading to apoptosis.

Caption: Benzyl Isothiocyanate (BITC) inhibition of the PI3K/AKT/FOXO pathway.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of this compound and its derivatives, based on common laboratory practices.

In Situ Generation of this compound and Synthesis of N-Benzoyl-N'-substituted Thioureas

This one-pot, two-step procedure is a widely used method for the synthesis of benzoylthiourea derivatives.

References

- 1. Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 3. Benzyl isothiocyanate | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 4. Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Antimicrobial efficacy of benzyl isothiocyanate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of benzyl isothiocyanate on Candida albicans growth, cell size, morphogenesis, and ultrastructure [agris.fao.org]

- 9. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-proliferative and proapoptotic effects of benzyl isothiocyanate on human pancreatic cancer cells is linked to death receptor activation and RasGAP/Rac1 down-modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CAS 532-55-8: this compound | CymitQuimica [cymitquimica.com]

benzoyl isothiocyanate CAS number and identifiers

An In-depth Technical Guide to Benzoyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physicochemical properties, synthesis protocols, and applications, particularly in the realm of drug discovery and development.

This compound is a versatile reagent in organic synthesis. Its key identifiers and properties are summarized below.

| Identifier Type | Value | Source |

| CAS Number | 532-55-8 | [1][2][3][4][5][6] |

| Molecular Formula | C8H5NOS | [1][3][4][6] |

| Molecular Weight | 163.20 g/mol | [3][4][6] |

| IUPAC Name | This compound | |

| Synonyms | Benzoylthiocarbimide, N-Benzoyl isothiocyanate | [1][4][6] |

| InChI Key | CPEKAXYCDKETEN-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)N=C=S | [2] |

| Appearance | Clear yellow to orange-brown liquid | [5][6][7] |

| Boiling Point | 128-131 °C at 15 mmHg | [1][2][6] |

| Density | 1.214 g/mL at 25 °C | [1][2][6] |

| Refractive Index | n20/D 1.6354 | [1][2][6] |

| Solubility | Soluble in chloroform, almost insoluble in water. | [6] |

| Storage Temperature | 2-8°C | [6] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. Below are detailed protocols for its preparation.

Synthesis from Benzoyl Chloride and Thiocyanate Salts

This is a common method involving the reaction of benzoyl chloride with a thiocyanate salt.

Method A: Using Sodium Thiocyanate in an Aqueous System

-

Reaction Principle: Benzoyl chloride reacts with sodium thiocyanate in water, facilitated by a combination catalyst (DP), to produce this compound.

-

Procedure:

-

Dissolve sodium thiocyanate in water in a four-neck flask.

-

Add the combination catalyst DP to the solution.

-

Slowly add benzoyl chloride under controlled temperature and reflux conditions.

-

After the reaction is complete, allow the mixture to settle.

-

Discard the aqueous phase to obtain the this compound product.

-

Product identity can be confirmed using gas chromatography and infrared spectroscopy.[7]

-

Method B: Using Potassium Thiocyanate with a Phase Transfer Catalyst

-

Reaction Principle: This method utilizes a phase transfer catalyst (PEG-400) to facilitate the reaction between benzoyl chloride and potassium thiocyanate in a dichloromethane and acetone solvent system.

-

Procedure:

-

Dissolve benzoyl chloride (2 mmol) in a mixture of CH2Cl2 (15 mL) and acetone (15 mL).

-

Add KSCN (2 mmol) and a few drops of PEG-400 as a catalyst at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Filter the mixture and evaporate the filtrate under reduced pressure to yield this compound.[3]

-

Synthesis from Benzoic Acid

This protocol describes the synthesis of this compound directly from benzoic acid.

-

Procedure:

-

In a flask, dissolve triphenylphosphine (1 mmol) in toluene (3 mL).

-

Cool the solution and add trichloroisocyanuric acid (0.3 mmol) while stirring.

-

Add benzoic acid (0.8 mmol) to the mixture and continue stirring for 15 minutes.

-

Add potassium thiocyanate (2 mmol) and allow the reaction to warm to room temperature.

-

Stir for approximately 40 minutes, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel using a hexane/ethyl acetate eluent to isolate the product.[8]

-

Purification

-

Method: Distill the crude this compound over a small amount of P2O5. The distillate should crystallize in prisms. It is sensitive to moisture and hydrolyzes in water.[6]

Applications in Research and Industry

This compound is a key intermediate with diverse applications:

-

Pharmaceutical Synthesis: It is extensively used in the synthesis of pharmaceuticals, particularly as a precursor for thiourea derivatives and various heterocyclic compounds.[9][10] These structures are common in drugs targeting a wide array of diseases, including cancer and infectious diseases.[9]

-

Agrochemicals: It serves as an intermediate in the production of certain pesticides.[7][10]

-

Dye Industry: It is also utilized in the synthesis of various dyes.[7][10]

-

Materials Science: this compound has been explored as a comonomer in the design of donor-acceptor conjugated copolymers for applications in photocatalysis.[6][10]

-

Mining Industry: It acts as a novel flotation collector for sulfide minerals, with good collecting power and selectivity for copper, lead, nickel, and gold ores.[7]

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly N-benzoyl-N'-phenylthioureas, have shown a range of biological activities. It is also important to distinguish its activity from the closely related but distinct compound, benzyl isothiocyanate (BITC), which is a subject of extensive biological research.

Biological Activity of this compound Derivatives:

-

Antimicrobial and Antifungal Activity: Derivatives of N-benzoyl-N'-phenylthiourea have been synthesized and shown to possess antimicrobial and antifungal properties.

-

Anticancer Activity: Substituted N-benzoyl-N'-phenylthiourea compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast cancer.[11][12] Some derivatives have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR) signaling pathway.[12]

Note on Benzyl Isothiocyanate (BITC):

A significant body of research exists on the biological activities of benzyl isothiocyanate (BITC), a natural compound found in cruciferous vegetables.[8] It is crucial for researchers to not confuse this with this compound. BITC has been shown to modulate several key signaling pathways involved in cancer and inflammation.

Signaling Pathways Modulated by Benzyl Isothiocyanate (BITC):

-

MAPK and PI3K/AKT Pathways: In cervical cancer cells, BITC has been shown to trigger apoptosis and autophagy by generating reactive oxygen species (ROS) and modulating the MAPK and PI3K-AKT signaling pathways.[3] It activates the JNK and p38 MAPK pathways while inhibiting the ERK1/2 MAPK and PI3K-AKT pathways.[3]

-

Inflammasome and NF-κB Pathway: BITC can attenuate inflammasome activation in response to bacterial lipopolysaccharide (LPS) by suppressing the ERK, JNK, and NF-κB signaling pathways.[2]

-

Nrf2/HO-1 Pathway: In models of gastric injury, BITC has demonstrated protective effects by modulating inflammation, oxidative stress, and apoptosis via the Nrf2/HO-1 and NF-κB signaling pathways.[5][13]

Visualizations

Synthesis Workflow

Caption: General workflows for the synthesis of this compound.

Applications Overview

Caption: Key application areas of this compound.

Signaling Pathways Modulated by Benzyl Isothiocyanate (BITC)

Caption: Signaling pathways modulated by benzyl isothiocyanate (BITC).

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It can cause irritation to the skin, eyes, and respiratory system.[10] It is also moisture-sensitive and lachrymatory.[6]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from heat sources and open flames.[7][10]

This guide provides a foundational understanding of this compound for research and development purposes. For detailed experimental procedures and safety information, always refer to the relevant safety data sheets (SDS) and peer-reviewed literature.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Benzyl isothiocyanate induces protective autophagy in human prostate cancer cells via inhibition of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Benzyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thaiscience.info [thaiscience.info]

- 12. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 13. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]

Synthesis of Benzoyl Isothiocyanate from Benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Benzoyl isothiocyanate (C₈H₅NOS) is a highly reactive organic intermediate crucial for the synthesis of a wide range of biologically active compounds.[1] As a yellow to orange liquid, it serves as a key building block in the development of pharmaceuticals, pesticides, and dyes.[2] Its unique structure, featuring an isothiocyanate group attached to a carbonyl moiety, allows for diverse chemical transformations, particularly in the creation of N-acyl thioureas and other heterocyclic systems.[1] The most common and direct method for its preparation involves the reaction of benzoyl chloride with an inorganic thiocyanate salt.[1] This guide provides an in-depth overview of the synthesis, including reaction mechanisms, detailed experimental protocols, and comparative data.

Core Reaction Mechanism

The synthesis of this compound from benzoyl chloride is a classic example of a nucleophilic acyl substitution reaction. The thiocyanate ion (⁻SCN), a potent nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final product, this compound. The inorganic salt byproduct, such as potassium chloride, precipitates out of the organic solvent and is typically removed by filtration.[1]

Caption: Logical flow of the nucleophilic acyl substitution mechanism.

Experimental Protocols

Several methods for the synthesis of this compound from benzoyl chloride have been documented, differing primarily in the choice of solvent, catalyst, and reaction conditions. Below are detailed methodologies for key cited experiments.

Method 1: Phase Transfer Catalysis (PTC) in a Biphasic System

This method utilizes a phase transfer catalyst to facilitate the reaction between the aqueous potassium thiocyanate and the benzoyl chloride dissolved in an organic solvent.

-

Reagents: Benzoyl chloride, Potassium Thiocyanate (KSCN), Tetrabutylammonium bromide (catalyst), Benzene, Water.[3]

-

Procedure:

-

A solution of benzoyl chloride in benzene is prepared in a reaction vessel equipped with a stirrer.[3]

-

An aqueous solution of potassium thiocyanate (e.g., 33%) is added dropwise to the stirred organic solution over a period of approximately 5 minutes.[3]

-

A catalytic amount (e.g., 3 mol%) of tetrabutylammonium bromide is added to the mixture.[3]

-

The reaction mixture is stirred vigorously at room temperature for about 2 hours.[3]

-

After the reaction is complete, the layers are separated. The aqueous layer is extracted multiple times with benzene.[3]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[3]

-

Purification is achieved via vacuum distillation.[3]

-

Method 2: Synthesis in Anhydrous Acetone

A straightforward and common method that relies on the precipitation of the inorganic salt byproduct to drive the reaction.

-

Reagents: Benzoyl chloride, Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN), Anhydrous Acetone.[1][4]

-

Procedure:

-

In a dry round-bottom flask, dissolve the thiocyanate salt (1.0 equivalent) in anhydrous acetone with stirring.[4][5]

-

Add benzoyl chloride (1.0 equivalent) dropwise to the stirring suspension at room temperature. The reaction is exothermic.[4]

-

Stir the mixture for several hours at room temperature or gently reflux for 30-60 minutes. A white precipitate of the chloride salt will form.[1][4][5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Upon completion, cool the mixture and remove the precipitated salt by suction filtration.[1][4]

-

Wash the precipitate with a small amount of acetone.[4]

-

The filtrate, containing the this compound, can be used directly for subsequent reactions or concentrated under reduced pressure.[1][4]

-

For higher purity, the crude product can be purified by vacuum distillation.[1]

-

Method 3: PTC with PEG-400 in a Mixed Solvent System

This protocol uses Polyethylene glycol-400 (PEG-400) as an effective and inexpensive phase transfer catalyst.

-

Reagents: Benzoyl chloride (2 mmol), Potassium thiocyanate (KSCN, 2 mmol), PEG-400 (a few drops), Dichloromethane (CH₂Cl₂, 15 mL), Acetone (15 mL).[6]

-

Procedure:

-

Prepare a solution of benzoyl chloride in a mixture of dichloromethane and acetone.[6]

-

Add KSCN and a few drops of PEG-400 as the catalyst to the solution at room temperature (20°C).[6]

-

Stir the reaction mixture for 2 hours.[6]

-

Filter the mixture to remove solid byproducts.[6]

-

Evaporate the filtrate under reduced pressure to obtain the crude this compound.[6]

-

The crude product can be further purified by column chromatography using EtOAc and petroleum ether as the eluent.[6]

-

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and physical properties of this compound.

Table 1: Comparison of Synthetic Methodologies

| Method | Thiocyanate Salt | Solvent(s) | Catalyst | Temperature | Time | Reported Yield | Reference |

| PTC Biphasic | KSCN | Benzene / Water | Tetrabutylammonium bromide | Room Temp. | 2 hours | 76% | [3] |

| Anhydrous | NH₄SCN | Acetone | None | Room Temp. / Reflux | 1-2 hours | Not specified | [4][5] |

| PTC Mixed Solvent | KSCN | Dichloromethane / Acetone | PEG-400 | 20 °C | 2 hours | Not specified | [6] |

| Aqueous PTC | NaSCN | Water | "DP" | Reflux | Not specified | "Ideal" | [2] |

| Microwave PTC | NH₄SCN | Trichloromethane | PEG-400 | Microwave (750W) | 10 min | Good | [7] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅NOS | [6][8] |

| Molecular Weight | 163.2 g/mol | [6][8] |

| Appearance | Yellow or orange liquid | [2] |

| Boiling Point | 128-131 °C (at 15 mmHg) | [8] |

| Density | 1.214 g/mL | [8] |

| Refractive Index | 1.6375 | [8] |

| FTIR (C=O stretch) | ~1696 cm⁻¹ | [2] |

| FTIR (C-H, benzene) | ~3065 cm⁻¹ | [2] |

| FTIR (C=N bend) | ~1592 cm⁻¹ | [2] |

| FTIR (C-N stretch) | ~1274 cm⁻¹ | [2] |

| FTIR (C=S stretch) | ~1173 cm⁻¹ | [2] |

Experimental Workflow and Visualization

A general workflow for the synthesis and purification of this compound is depicted below. This process includes the initial reaction setup, the isolation of the crude product, and subsequent purification steps.

Caption: General experimental workflow for synthesis and purification.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chemsynthesis.com [chemsynthesis.com]

The Formation of Benzoyl Isothiocyanate: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of benzoyl isothiocyanate, a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty organic compounds. This document details the underlying reaction mechanism, provides quantitative data on synthetic methodologies, and outlines detailed experimental protocols.

Core Mechanism: Nucleophilic Acyl Substitution

The formation of this compound from benzoyl chloride and a thiocyanate salt is a classic example of a nucleophilic acyl substitution reaction.[1][2] The reaction proceeds via an addition-elimination mechanism. The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as the leaving group to yield this compound.[2][3]

The overall reaction is as follows:

C₆H₅COCl + SCN⁻ → C₆H₅CONCS + Cl⁻

Kinetic studies have shown that this reaction typically follows second-order kinetics.[4] The reaction rate is influenced by several factors, including the nature of the solvent and the presence of substituents on the benzoyl chloride.[4] For instance, solvents with a lower dielectric constant have been found to favor a higher reaction rate.[4] Furthermore, electron-withdrawing groups on the para position of the benzoyl chloride can increase the reaction rate by stabilizing the transition state.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthetic procedures for the formation of this compound.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Thiocyanate Salt | Solvent(s) | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |

| KSCN | Dichloromethane/Acetone | PEG-400 | 2 h | 20°C | 95 | [5] |

| NH₄SCN | Dry Acetone | None | Not specified | Reflux | Not specified | [6] |

| NaSCN | Water | DP (Combination Catalyst) | Not specified | Reflux | Not specified | [7] |

| NH₄SCN | Acetonitrile | None | 5 min (for intermediate) | Room Temp | >80 (for subsequent thiourea) | [8] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Shifts | Reference |

| FTIR (KBr pellet) | ~3065 cm⁻¹ (Ar C-H), ~1696 cm⁻¹ (C=O), ~1592 cm⁻¹ (C=N), ~1274 cm⁻¹ (C-N), ~1173 cm⁻¹ (C=S) | [7] |

| ¹H NMR (CDCl₃) | Signals corresponding to the phenyl protons | [9][10] |

| ¹³C NMR (CDCl₃) | Signals corresponding to the carbonyl, isothiocyanate, and phenyl carbons | [11] |

Table 3: Kinetic and Thermodynamic Parameters

| Parameter | Value | Conditions | Reference |

| Reaction Order | Second-order | Reaction of benzoyl chlorides with ammonium thiocyanate | [4] |

| ΔH‡ (in a polar solvent like acetonitrile) | 45.6 kJ mol⁻¹ | Reaction is enthalpy-controlled | [4] |

| ΔS‡ (in a polar solvent like acetonitrile) | -80.9 J mol⁻¹ K⁻¹ | Reaction is enthalpy-controlled | [4] |

| ΔH‡ (in a less polar solvent) | 4.01 kJ mol⁻¹ | Reaction is entropy-controlled | [4] |

| ΔS‡ (in a less polar solvent) | -188.18 J mol⁻¹ K⁻¹ | Reaction is entropy-controlled | [4] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis using Potassium Thiocyanate and a Phase-Transfer Catalyst

This protocol is adapted from a high-yield synthesis method.[5]

Materials:

-

Benzoyl chloride (2 mmol, 0.23 mL)

-

Potassium thiocyanate (KSCN) (2 mmol, 0.2 g)

-

Dichloromethane (CH₂Cl₂) (15 mL)

-

Acetone (15 mL)

-

Polyethylene glycol 400 (PEG-400) (a few drops)

Procedure:

-

In a round-bottom flask, dissolve potassium thiocyanate in a mixture of dichloromethane and acetone.

-

Add a few drops of PEG-400 to the solution to act as a phase-transfer catalyst.

-

To this stirring solution, add benzoyl chloride dropwise at room temperature (20°C).

-

Continue stirring the reaction mixture for 2 hours at room temperature.

-

Upon completion of the reaction (which can be monitored by thin-layer chromatography), filter the mixture to remove the precipitated potassium chloride.

-

The filtrate, containing the this compound, is then concentrated under reduced pressure to yield the crude product.

-

The crude product can be used directly for subsequent reactions or purified further by vacuum distillation.

Protocol 2: Synthesis using Ammonium Thiocyanate in Acetone

This protocol is a more traditional approach to the synthesis.[6]

Materials:

-

Ammonium thiocyanate (2 moles, 160 g)

-

Benzoyl chloride (2 moles, 280 g)

-

Dry Acetone (1000 mL)

Procedure:

-

In a large reaction vessel, dissolve ammonium thiocyanate in dry acetone.

-

With vigorous stirring, add benzoyl chloride to the solution over a period of approximately 1 hour. The reaction is exothermic, and a white precipitate of ammonium chloride will form.

-

After the addition of benzoyl chloride is complete, reflux the mixture for a short period.

-

Cool the reaction mixture and filter by suction to remove the ammonium chloride precipitate.

-

Wash the precipitate with a small amount of acetone.

-

The resulting orange-red solution of this compound in acetone can be used immediately for subsequent reactions.

Visualizations

Reaction Mechanism

Caption: The reaction mechanism for the formation of this compound.

Experimental Workflow

Caption: A generalized experimental workflow for this compound synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]

- 3. Khan Academy [khanacademy.org]

- 4. ikprress.org [ikprress.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]

- 9. This compound | C8H5NOS | CID 68284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(532-55-8) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

Spectroscopic Profile of Benzoyl Isothiocyanate: A Technical Guide

Introduction

Benzoyl isothiocyanate (C₈H₅NOS) is a versatile organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Its unique chemical structure, featuring a benzoyl group attached to an isothiocyanate moiety, imparts specific reactivity that is of great interest to researchers in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This technical guide provides an in-depth overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data of this compound, complete with experimental protocols and data presented in a clear, tabular format for easy reference by researchers, scientists, and drug development professionals.

Molecular Structure and Properties

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₈H₅NOS[2]

-

Molecular Weight: 163.20 g/mol [2]

-

CAS Number: 532-55-8[2]

-

Appearance: Yellow or orange liquid[1]

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. These values are compiled from various sources and represent typical spectral characteristics of the compound.

Infrared (IR) Spectroscopy

Table 1: Infrared Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3065 | Aromatic C-H stretch |

| ~1696 | C=O stretch (carbonyl) |

| ~1592 | C=N bend |

| ~1274 | C-N stretch |

| ~1173 | C=S stretch (thiocarbonyl) |

Data sourced from reference[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 8.20 | Multiplet | 5H | Aromatic protons |

Note: The specific chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and the resolution of the instrument. The data presented is a general representation.[3]

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (carbonyl carbon) |

| ~134 | Aromatic C (quaternary) |

| ~132 | N=C=S (isothiocyanate carbon) |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

Note: The isothiocyanate carbon signal can sometimes be broad or difficult to observe due to its relaxation properties.[4][5]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 163 | -- | [M]⁺ (Molecular ion) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | 51.4 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 17.0 | [C₄H₃]⁺ |

Data sourced from references[6][7].

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample purity.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify functional groups.

Methodology:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: A small drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[2]

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its chemical structure.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[4] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0 ppm).

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: A standard one-dimensional carbon NMR experiment with proton decoupling is performed. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Analysis: The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe, is used.[2] Electron ionization (EI) is a common ionization method for this type of molecule.

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

Data Acquisition: The sample is introduced into the ion source of the mass spectrometer. For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer. The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern is also examined to gain structural information.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound can be visualized as follows:

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the key spectroscopic data for this compound. For researchers and professionals in drug development, this information is crucial for quality control, reaction monitoring, and the rational design of new chemical entities.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H5NOS | CID 68284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(532-55-8) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. This compound(532-55-8) MS [m.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

Solubility of Benzoyl Isothiocyanate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of benzoyl isothiocyanate in various organic solvents. While specific quantitative solubility data is not extensively available in peer-reviewed literature, this document consolidates the existing qualitative information and presents a standardized, robust experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their workflows.

Introduction to this compound

This compound (C₈H₅NOS) is a reactive organic compound characterized by the presence of both a benzoyl group and an isothiocyanate functional group.[1] It typically appears as a colorless to pale yellow liquid with a pungent odor.[1][2] This compound serves as a versatile reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds and thioureas. Its biological activities, including potential antimicrobial and anticancer properties, have also made it a subject of interest in pharmaceutical research.[2] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, formulation, and various analytical applications.

Solubility Profile of this compound

Currently, there is a lack of specific, quantitative data (e.g., in g/100 mL or mol/L at defined temperatures) for the solubility of this compound in a wide range of organic solvents within publicly accessible scientific literature. However, various sources provide qualitative assessments of its solubility.

This compound is consistently reported to be sparingly soluble or insoluble in water.[1][3] Conversely, it is described as being soluble or readily soluble in a variety of common organic solvents. This solubility is attributed to its molecular structure, which includes both a polar isothiocyanate group and a nonpolar benzoyl moiety, allowing for favorable interactions with a range of organic media.

The following table summarizes the available qualitative solubility data for this compound in selected organic solvents.

| Solvent | Qualitative Solubility |

| Acetone | Readily Soluble[1], Moderate Solubility[2] |

| Chloroform | Soluble[4] |

| Dioxane | Soluble |

| Ethanol | Readily Soluble[1], Moderate Solubility[2] |

| Ether | Readily Soluble[1] |

| Water | Almost Insoluble[4], Insoluble[1][3], Sparingly Soluble[1] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable technique.[5][6] The following is a detailed, generalized protocol that can be adapted for the determination of this compound solubility in a specific organic solvent.

Principle

An excess amount of this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium, creating a saturated solution. After separating the undissolved solid, the concentration of this compound in the saturated supernatant is quantified using a validated HPLC method.

Materials and Equipment

-

This compound (high purity)

-

HPLC-grade organic solvents

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and a C18 reversed-phase column

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. Ensure there is enough solid to maintain saturation even after equilibration.

-

Add a known volume of the desired organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]

-

-

Sample Clarification:

-

After the incubation period, cease agitation and allow the vials to stand undisturbed to permit the settling of the undissolved solid.

-

For a more complete separation, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any suspended solid particles.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. This involves comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

The solubility is then calculated by multiplying the measured concentration by the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, qualitative assessments indicate good solubility in common non-aqueous solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and standardized approach. This information is critical for optimizing reaction conditions, developing formulations, and ensuring the accuracy of analytical measurements in research and development settings.

References

Benzoyl Isothiocyanate: A Technical Safety and Hazard Guide for Researchers

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals, providing comprehensive safety protocols and hazard information for the handling and use of benzoyl isothiocyanate. The following sections detail the toxicological properties, handling procedures, and emergency responses necessary for the safe utilization of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling to mitigate risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Supplemental Hazard | - | EUH032: Contact with acids liberates very toxic gas |

This table summarizes the primary hazard classifications for this compound based on available safety data sheets. It is crucial to consult the specific SDS for the product in use for the most accurate and complete information.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅NOS[1] |

| Appearance | Liquid |

| Boiling Point | 128-131 °C at 15 mmHg |

| Density | 1.214 g/mL at 25 °C |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Refractive Index | n20/D 1.6354 |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[2]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is required. This includes:

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[2] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

-

Temperature: For maintaining product quality, refrigeration is recommended.[2] Store locked up.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[2] Contact with acids liberates very toxic gas.[2] The substance is also moisture-sensitive.[2]

Emergency Procedures

A clear and well-rehearsed emergency plan is critical when working with hazardous materials like this compound.

First-Aid Measures

-

General Advice: If exposure occurs, immediately seek medical attention and show the safety data sheet to the attending physician.[2]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2]

-

If on Skin: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2]

-

Environmental Precautions: Prevent the substance from entering drains as it should not be released into the environment.[2]

-

Containment and Cleanup: Soak up the spill with inert absorbent material and place it in a suitable, closed container for disposal.[2]

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of safety considerations when working with this compound.

Caption: Logical workflow for handling this compound safely.

Toxicological Information

This compound is toxic if swallowed and may cause an allergic skin reaction.[1][2] It is also known to cause serious eye damage.[1][2]

Note on Experimental Protocols: The toxicological data presented in safety data sheets are summaries of extensive testing. The detailed experimental protocols for these studies are not typically included in standard safety documentation and would require consultation of specialized toxicological literature.

References

The Discovery and Synthetic History of Benzoyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl isothiocyanate (C₈H₅NOS) is a versatile reagent in organic chemistry, characterized by the presence of a highly reactive isothiocyanate group attached to a benzoyl moiety. This unique structure allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of various heterocyclic compounds, thioureas, and other derivatives with significant applications in medicinal chemistry, materials science, and the synthesis of dyes and pesticides. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, detailing key synthetic methodologies, comparative quantitative data, and experimental protocols.

While the definitive first synthesis of this compound is not definitively attributed to a single individual in the readily available literature, systematic investigations into its chemistry and preparation appear to have commenced in the early 20th century. Early work focused on the reactions of benzoyl chloride with various thiocyanate salts, a fundamental approach that has been refined over the decades. A notable early and detailed account of its preparation and use was published in 1934 by Irwin B. Douglass and F. B. Dains in the Journal of the American Chemical Society. Their work laid a foundation for the subsequent exploration of this compound's synthetic utility. Further standardization of its synthesis was established through its inclusion in Organic Syntheses in 1955, in a procedure described by Robert L. Frank and Paul V. Smith, which remains a widely referenced method.

Physical and Chemical Properties

This compound is a yellow to orange-brown liquid with a pungent odor. It is sparingly soluble in water but soluble in most organic solvents. A summary of its key physical and chemical properties is presented below.

| Property | Value | References |

| Molecular Formula | C₈H₅NOS | [1][2] |

| Molecular Weight | 163.20 g/mol | [1] |

| CAS Number | 532-55-8 | [1][2] |

| Appearance | Clear yellow to orange-brown liquid | [2][3] |

| Boiling Point | 128-131 °C at 15 mmHg | [3] |

| 133-137 °C at 18 mmHg | [1] | |

| 119 °C at 10 mmHg | [1] | |

| Density | 1.214 g/mL at 25 °C | [3] |

| 1.2142 g/cm³ at 18.3 °C | [1] | |

| Refractive Index (n²⁰/D) | 1.6354 | [3] |

| 1.6375 | ||

| 1.6382 at 18.3 °C | [1] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | References |

| Infrared (IR) | The IR spectrum of this compound is characterized by a strong absorption band for the isothiocyanate group (-N=C=S) typically appearing around 2050-2150 cm⁻¹, and a strong carbonyl (C=O) stretch around 1690-1710 cm⁻¹. | [4] |

| ¹H NMR | The proton NMR spectrum typically shows multiplets in the aromatic region (δ 7.4-8.1 ppm) corresponding to the protons of the benzene ring. | [5] |

| ¹³C NMR | The carbon NMR spectrum will show signals for the carbonyl carbon, the isothiocyanate carbon, and the aromatic carbons. | [5] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M+) at m/z 163, corresponding to the molecular weight of the compound. | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound have been reported in the scientific literature. The following are key historical and standard laboratory procedures.

Douglass and Dains Method (1934)

This early method outlines the in-situ preparation of this compound and its immediate use in the synthesis of substituted thioureas.

Procedure: To a solution of 0.1 mole of ammonium thiocyanate in 25 mL of hot acetone, 0.1 mole of benzoyl chloride was added dropwise. After the initial exothermic reaction subsided, the mixture was heated for five minutes. This solution of this compound was then used directly for subsequent reactions.

Frank and Smith, Organic Syntheses (1955)

This procedure provides a reliable and scalable method for the preparation of this compound, which is then used to synthesize α-phenylthiourea.

Reactants:

-

Ammonium thiocyanate: 17 g (0.22 mole)

-

Benzoyl chloride: 28.2 g (0.2 mole)

-

Dry Acetone: 100 mL

Procedure:

-

In a 500-mL three-necked flask fitted with a reflux condenser, a mechanical stirrer, and a dropping funnel, a mixture of ammonium thiocyanate and dry acetone is prepared.

-

Benzoyl chloride is added through the dropping funnel with stirring.

-

After the addition is complete, the mixture is refluxed for 5 minutes. The resulting solution contains this compound and a precipitate of ammonium chloride. This solution is typically used in situ for further reactions.

Ambelang and Johnson Method (1939)

This method utilizes potassium thiocyanate and a higher boiling point solvent.

Reactants:

-

Potassium thiocyanate (KSCN)

-

Benzoyl chloride

-

Benzene

Procedure: A mixture of potassium thiocyanate and benzoyl chloride in benzene is refluxed at 110-120 °C to yield this compound.[1]

Comparative Summary of Synthesis Methods

The synthesis of this compound has been approached through various methods over the years, primarily involving the reaction of a benzoyl halide with a thiocyanate salt. The choice of reactants and conditions can influence the yield and purity of the product.

| Method | Thiocyanate Salt | Solvent | Temperature | Reported Yield | Notes | Reference |

| Douglass and Dains (1934) | NH₄SCN | Acetone | Reflux | Not explicitly stated for isolated BITC | Used in-situ for thiourea synthesis. | [7] |

| Frank and Smith (1955) | NH₄SCN | Acetone | Reflux | Not explicitly stated for isolated BITC | A standard and reliable laboratory preparation for in-situ use. | [8] |

| Ambelang and Johnson (1939) | KSCN | Benzene | 110-120 °C | Not specified | Higher reaction temperature compared to acetone methods. | [1] |

| U.S. Patent 3,637,787 (1972) | NH₄SCN | Acetone | Reflux | Not specified | Describes a large-scale preparation for industrial applications. | [9] |

Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways to this compound.

Caption: Frank and Smith (1955) synthesis of this compound.

Caption: Ambelang and Johnson (1939) synthesis of this compound.

References

- 1. This compound [drugfuture.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C8H5NOS | CID 68284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

Theoretical Insights into Benzoyl Isothiocyanate: A Technical Guide for Chemical Researchers

Introduction

Benzoyl isothiocyanate (C₈H₅NOS) is a reactive organic intermediate of significant interest in synthetic chemistry, particularly in the construction of diverse nitrogen- and sulfur-containing heterocyclic compounds.[1][2] Its unique chemical architecture, featuring a carbonyl group attached to an isothiocyanate moiety, imparts a rich and versatile reactivity profile.[1][3] This technical guide provides an in-depth exploration of the theoretical studies on this compound, offering valuable insights for researchers, scientists, and professionals involved in drug discovery and development.

Molecular Structure and Properties

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of this compound. These studies provide a foundational understanding of its stability and reactivity.

Optimized Molecular Geometry

Table 1: Typical Bond Lengths of Key Functional Groups in Aromatic Isothiocyanates.

| Bond | Typical Bond Length (Å) |

|---|---|

| C=O | 1.20 - 1.23 |

| C-N (amide) | 1.35 - 1.40 |

| N=C (isothiocyanate) | 1.18 - 1.22 |

| C=S (isothiocyanate) | 1.55 - 1.60 |

| C-C (aromatic) | 1.38 - 1.41 |

Note: These are representative values and the actual optimized bond lengths for this compound would be determined through specific DFT calculations.

Electronic Properties

The electronic landscape of a molecule, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), governs its reactivity.

-

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the electrophilic and nucleophilic sites of a molecule. For this compound, the MEP would be expected to show a region of negative potential (red/yellow) around the electronegative oxygen and sulfur atoms, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (blue) would be anticipated around the hydrogen atoms of the benzene ring and the carbonyl carbon, highlighting them as sites for nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity in processes like cycloadditions and nucleophilic/electrophilic reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the sulfur atom and the phenyl ring, while the LUMO is expected to be centered on the N=C=S and C=O groups.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, provides a powerful method for identifying and characterizing molecules. Theoretical frequency calculations can aid in the assignment of experimental infrared (IR) and Raman spectra. The vibrational modes of this compound are complex, but key stretching frequencies can be assigned to its characteristic functional groups.[4]

Table 2: Experimental and Expected Theoretical Vibrational Frequencies for this compound.

| Vibrational Mode | Experimental FTIR (cm⁻¹)[4] | Expected Theoretical Range (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | ~3065 | 3100 - 3000 |

| N=C=S asymmetric stretch | Not specified | 2100 - 1900 |

| C=O stretch | ~1696 | 1750 - 1650 |

| C=N bend | ~1592 | 1600 - 1500 |

| C-N stretch | ~1274 | 1300 - 1200 |

| C=S stretch | ~1173 | 1200 - 1100 |

Note: Theoretical frequencies are typically scaled to better match experimental values.

Reactivity and Reaction Mechanisms

The dual electrophilic nature of this compound, with reactive centers at both the carbonyl carbon and the isothiocyanate carbon, is a cornerstone of its synthetic utility.[5]

Nucleophilic Addition Reactions

This compound readily reacts with a variety of nucleophiles, such as amines, alcohols, and hydrazines. The regioselectivity of the attack is dependent on the nature of the nucleophile and the reaction conditions.

-

Attack at the Isothiocyanate Carbon: Softer nucleophiles, like amines and hydrazines, typically attack the central carbon of the isothiocyanate group. This reaction pathway leads to the formation of N-acylthioureas and related derivatives, which are important precursors for many biologically active heterocyclic compounds.[6]

-

Attack at the Carbonyl Carbon: Harder nucleophiles may attack the carbonyl carbon, leading to acylation of the nucleophile.

The following diagram illustrates the general workflow for a theoretical investigation into the reaction of this compound with an amine.

Caption: Computational workflow for studying nucleophilic addition.

Cycloaddition Reactions

The heterocumulene structure of the isothiocyanate group makes this compound a versatile partner in cycloaddition reactions, providing a route to various five- and six-membered heterocyclic systems.[6] Theoretical studies can be employed to understand the regio- and stereoselectivity of these reactions by analyzing the frontier molecular orbitals of the reactants and the energies of the possible transition states.

Formation of this compound: A Kinetic and Mechanistic Study

A combined experimental and theoretical study investigated the kinetics and mechanism of the reaction between substituted benzoyl chlorides and ammonium thiocyanate to form benzoyl isothiocyanates.[7] The calculations were performed using the DFT method at the M062x/6‐311G++(2d,2p) level of theory.[7]

Table 3: Calculated Activation Parameters for the Formation of this compound in Different Solvents.[7]

| Solvent | ΔG‡ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reaction Control |

|---|---|---|---|---|

| 1,4-Dioxane | 58.7 | 4.01 | -188.18 | Entropy |

| Acetonitrile | Not specified | 45.6 | -80.9 | Enthalpy |

The study found that the reaction rate is favored in media with a lower dielectric constant.[7] Furthermore, electron-withdrawing substituents on the benzoyl chloride increase the reaction rate by stabilizing the transition state.[7]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of benzoyl chloride with a thiocyanate salt, such as potassium thiocyanate or sodium thiocyanate.[4][5][8]

Protocol 1: Synthesis from Benzoyl Chloride and Potassium Thiocyanate[8]

-

To a solution of benzoyl chloride (1 equivalent) in a mixture of dichloromethane and acetone, add potassium thiocyanate (1 equivalent).

-

Add a few drops of PEG-400 as a phase transfer catalyst.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, filter the mixture to remove the precipitated potassium chloride.

-

Evaporate the filtrate under reduced pressure to obtain crude this compound.

-

The crude product can be purified by vacuum distillation if necessary.

The following diagram outlines the key steps in the synthesis and workup of this compound.

Caption: Synthesis workflow for this compound.

Synthesis of N-Acyl Thioureas

The reaction of this compound with amines is a fundamental transformation for producing N-acyl thioureas.[6]

Protocol 2: General Procedure for the Synthesis of an N-Acyl Thiourea[6]

-

Dissolve the amine (1 equivalent) in a suitable solvent (e.g., acetone, dichloromethane, or acetonitrile).

-

Add this compound (1 equivalent) to the solution.

-

Stir the mixture at room temperature for a period ranging from 30 minutes to a few hours.

-

If the N-acyl thiourea precipitates, isolate it by filtration.

-

If the product is soluble, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

Theoretical studies provide indispensable tools for understanding the structure, reactivity, and properties of this compound. This guide has summarized key theoretical insights, including molecular geometry, electronic properties, and vibrational analysis, alongside practical experimental protocols. The synergy between computational and experimental approaches continues to drive innovation in the application of this compound as a versatile building block in organic synthesis and drug discovery. The data and methodologies presented herein are intended to serve as a valuable resource for researchers in the field.

References

- 1. BENZYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

Commercial Availability and Technical Profile of Benzoyl Isothiocyanate: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of benzoyl isothiocyanate, a versatile reagent with significant applications in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its commercial availability, synthesis, purification, and key biological signaling pathways.

Commercial Availability